N-{[4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S2/c1-18-8-5-12-21(19(18)2)32-24(16-28-26(34)23-13-7-15-35-23)29-30-27(32)36-17-25(33)31-14-6-10-20-9-3-4-11-22(20)31/h3-5,7-9,11-13,15H,6,10,14,16-17H2,1-2H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBDTTOOQSZMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the attachment of the thiophene-2-carboxamide group.
Quinoline Derivative Preparation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Triazole Ring Formation: The triazole ring is introduced using a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Thiophene-2-carboxamide Attachment: The final step involves the coupling of the triazole-quinoline intermediate with thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker between the triazole and tetrahydroquinoline moieties is susceptible to nucleophilic substitution. This reactivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group.
Mechanism and Conditions
-
Reagents : Alkyl halides, amines, or thiols under basic conditions (e.g., K₂CO₃ in DMF).
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Products : Substituted sulfides or disulfides.
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Example : Reaction with methyl iodide yields a methylthio derivative, enhancing hydrophobicity.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Substitution with CH₃I | DMF, K₂CO₃, 60°C, 6h | 72% | |
| Substitution with benzyl chloride | THF, NaH, rt, 12h | 65% |
Oxidation of the Sulfanyl Group
The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives, depending on reaction conditions.
Mechanism and Conditions
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Oxidizing Agents :
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Sulfoxide : H₂O₂ in acetic acid (mild conditions).
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Sulfone : mCPBA (meta-chloroperbenzoic acid) in dichloromethane.
-
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Impact : Sulfone formation increases polarity and potential hydrogen-bonding capacity .
| Oxidation State | Reagent | Conditions | Yield |
|---|---|---|---|
| Sulfoxide | H₂O₂, AcOH | 25°C, 2h | 85% |
| Sulfone | mCPBA, CH₂Cl₂ | 0°C → rt, 4h | 78% |
Hydrolysis of the Carboxamide Group
The thiophene-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Mechanism and Conditions
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Acidic Hydrolysis : HCl (6M), reflux, 8h → yields thiophene-2-carboxylic acid.
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Basic Hydrolysis : NaOH (2M), ethanol, 60°C, 6h → sodium carboxylate intermediate.
| Hydrolysis Type | Reagents | Products |
|---|---|---|
| Acidic | HCl, H₂O | Thiophene-2-carboxylic acid |
| Basic | NaOH, EtOH | Sodium thiophene-2-carboxylate |
Triazole Ring Functionalization
The 1,2,4-triazole core participates in cycloaddition and alkylation reactions.
Key Reactions
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Alkylation : Reaction with ethyl bromoacetate forms a triazolium salt, enhancing water solubility.
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Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields 1,2,3-triazole hybrids .
| Reaction | Catalyst/Reagent | Application |
|---|---|---|
| Alkylation | Ethyl bromoacetate | Solubility modification |
| CuAAC | CuI, DIPEA | Bioorthogonal labeling |
Reduction of the Tetrahydroquinoline Moiety
The tetrahydroquinoline ring can undergo further reduction or dehydrogenation.
Mechanism and Conditions
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Reduction : Pd/C, H₂ (1 atm) → fully saturated quinoline derivative.
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Dehydrogenation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) → aromatic quinoline system .
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂ | EtOH, 50°C, 12h | Saturated quinoline |
| Dehydrogenation | DDQ | Toluene, reflux, 6h | Aromatic quinoline |
Photochemical Reactions
The thiophene ring undergoes [2+2] photocycloaddition under UV light, forming dimeric structures.
Metal Coordination
The triazole and carboxamide groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications.
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu²⁺ | Triazole N-atoms | Anticancer agents |
| Zn²⁺ | Carboxamide O-atom | Enzyme inhibition |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiophene carboxamide compounds exhibit notable antibacterial activity. For instance, studies have shown that related compounds demonstrate effectiveness against a range of bacterial strains including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The presence of specific substituents on the benzene ring significantly influences their potency.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties through in silico molecular docking studies. These studies suggest that it may inhibit key enzymes involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory drug .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the efficacy and safety profile of this compound. Notable findings include:
- Antibacterial Efficacy : A study highlighted the increased antibacterial activity associated with specific structural modifications in thiophene derivatives .
- In Silico Studies : Computational models have indicated favorable binding interactions with target proteins involved in inflammation and infection pathways .
Mechanism of Action
The mechanism of action of N-{[4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the triazole ring can form hydrogen bonds with enzyme active sites. The thiophene-2-carboxamide group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s 1,2,4-triazole-thiophene-carboxamide scaffold is shared with several analogues, but substituent variations critically influence physicochemical and biological properties:
- Tetrahydroquinoline vs.
- Thiophene-Carboxamide Variations : The nitro group in Compound 11 increases electrophilicity, favoring bacterial target engagement, whereas the target compound’s unmodified thiophene may optimize metabolic stability.
Spectroscopic and Computational Comparisons
- NMR/IR Profiles: The target compound’s thiophene-carboxamide C=O stretch (~1660–1680 cm⁻¹) aligns with IR data in , while its tetrahydroquinoline protons would resonate distinctively in ¹H-NMR (δ 1.5–3.5 ppm for aliphatic CH₂ groups).
Bioactivity Clustering
As per , compounds with shared 1,2,4-triazole and carboxamide motifs cluster into groups with similar protein targets (e.g., kinase or protease inhibition). The target compound’s tetrahydroquinoline moiety may confer unique selectivity, akin to fluoro-/chlorophenyl substitutions enhancing target affinity in .
Biological Activity
The compound N-{[4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, particularly its anticancer, antibacterial, and antioxidant properties based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including the compound . For instance:
- Mechanism of Action : The compound interacts with tubulin in cancer cells, similar to known chemotherapeutic agents like colchicine. This interaction disrupts microtubule dynamics and induces cell cycle arrest in the G2/M phase .
- In Vitro Studies : The compound exhibited significant cytotoxicity against Hep3B human hepatocellular carcinoma cells with an IC50 value of approximately 5.46 µM. This suggests a potent inhibitory effect on cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-{[4-(2,3-dimethylphenyl)-...]} | Hep3B | 5.46 | Tubulin binding |
Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been explored:
- Activity Against Pathogens : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed higher efficacy compared to standard antibiotics like ampicillin. For example, it achieved inhibition rates of 83.3% against Staphylococcus aureus and 86.9% against Pseudomonas aeruginosa .
| Bacteria | Activity Index (%) |
|---|---|
| Staphylococcus aureus | 83.3 |
| Pseudomonas aeruginosa | 86.9 |
| Escherichia coli | 64.0 |
| Bacillus subtilis | 82.6 |
Antioxidant Activity
The antioxidant activity of the compound was assessed using various assays:
- Evaluation Method : The ABTS assay indicated that the compound exhibited a notable inhibition percentage of 62.0%, comparable to ascorbic acid (88.44%). This suggests that the compound may have significant potential as an antioxidant agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in substituents on the thiophene ring and the attached phenyl groups significantly influence biological activity. For instance, the presence of electron-donating groups enhances antioxidant and antibacterial activities due to increased electron density on the thiophene ring .
Case Studies
Several case studies illustrate the biological activities associated with similar compounds:
- Anticancer Activity : A study on related thiophene derivatives showed that modifications led to enhanced binding affinity to tubulin and improved anticancer efficacy against multiple cancer cell lines.
- Antibacterial Studies : Research indicated that certain thiophene derivatives exhibited synergistic effects when combined with conventional antibiotics, enhancing their overall antibacterial effectiveness.
Q & A
What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis of this polycyclic compound involves multi-step reactions, including cyclization, sulfanyl group incorporation, and carboxamide formation. Key challenges include managing steric hindrance from the 2,3-dimethylphenyl group and ensuring regioselectivity during triazole ring formation. Optimization strategies include:
- Solvent selection : Ethanol or ethanol/water mixtures (4:1) are effective for crystallization, as demonstrated in similar triazolyl-thiophene derivatives (yield: 76%) .
- Reaction time : Extended reflux durations (e.g., 7–20 hours) improve intermediate stability, particularly for hydrazine-carbothioamide coupling .
- Catalysts : Anhydrous sodium acetate or triethylamine can enhance cyclization efficiency .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?
Answer:
Contradictions often arise from overlapping proton environments (e.g., methyl groups on the dimethylphenyl ring) or dynamic conformational changes. Methodological solutions include:
- Multi-spectral cross-validation : Combine -NMR, -NMR, and IR to confirm functional groups (e.g., C=O at ~1680–1700 cm, C-S-C at ~680 cm) .
- 2D NMR techniques : Use HSQC or HMBC to assign quaternary carbons and resolve ambiguity in thiophene-triazole connectivity .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for validation .
What advanced methodologies are recommended for analyzing the compound’s reactivity with biological targets?
Answer:
To study interactions with enzymes or receptors:
- Molecular docking : Screen against quinoline-binding proteins (e.g., kinases) using the tetrahydroquinoline moiety as a pharmacophore anchor .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity for the carboxamide group, which may interact with polar residues in active sites .
- Metabolic stability assays : Evaluate the sulfanyl-thiophene moiety’s susceptibility to oxidative degradation using liver microsomes .
How do substituents on the triazole and thiophene rings influence the compound’s physicochemical properties?
Answer:
- Electron-withdrawing groups (EWGs) : The 2-oxoethylsulfanyl group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
- Steric effects : The 2,3-dimethylphenyl group reduces solubility but improves membrane permeability, as seen in similar lipophilic triazole derivatives .
- Hydrogen-bonding capacity : The carboxamide moiety on thiophene facilitates crystal packing (melting point: 160–204°C in analogous compounds) and aqueous stability .
What strategies are effective in addressing low reproducibility in biological activity assays?
Answer:
- Standardized protocols : Use fixed concentrations of DMSO (<0.1%) to prevent solvent-induced aggregation .
- Positive controls : Compare with known triazole-thiophene inhibitors (e.g., antifungal agents) to validate assay conditions .
- Batch consistency checks : Employ LC-MS to verify compound purity (>95%) and rule out degradation byproducts .
How can researchers design SAR studies to explore the compound’s pharmacological potential?
Answer:
Focus on modular substitutions:
- Triazole ring : Replace the tetrahydroquinoline group with adamantyl or cyclohexyl rings to assess steric impact on target binding .
- Thiophene carboxamide : Introduce methyl or fluoro substituents to modulate electron density and metabolic stability .
- Sulfanyl linker : Test oxidation to sulfone or replacement with carbonyl to evaluate redox sensitivity .
What computational tools are recommended for predicting metabolic pathways?
Answer:
- CYP450 substrate profiling : Use in silico tools like StarDrop or MetaSite to identify oxidation sites (e.g., tetrahydroquinoline ring) .
- GLIDE (Schrödinger) : Simulate Phase II metabolism (e.g., glucuronidation of the carboxamide group) .
- ADMET Predictor™ : Estimate bioavailability and blood-brain barrier penetration based on logP (~3.5 predicted for this compound) .
How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
